molecular formula C16H15N3O3S2 B11388367 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388367
M. Wt: 361.4 g/mol
InChI Key: UCIYFRVZJMPUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene backbone fused with a 1,3,4-thiadiazole ring system. Its molecular formula is C₁₆H₁₅N₃O₃S₂, with an average molecular mass of 361.434 g/mol and a monoisotopic mass of 361.055483 Da . Structurally, it comprises:

  • A 4-oxo-4H-chromene core substituted with methyl groups at positions 5 and 6.
  • A 1,3,4-thiadiazole ring attached via a carboxamide linkage at position 2 of the chromene.
  • An ethylsulfanyl (C₂H₅S) substituent at position 5 of the thiadiazole ring.

This compound is of interest due to its structural hybridity, combining the bioactive chromene scaffold (known for antimicrobial and anticancer properties) with the thiadiazole moiety (associated with enzyme inhibition and metabolic activity modulation) .

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S2/c1-4-23-16-19-18-15(24-16)17-14(21)12-7-10(20)13-9(3)5-8(2)6-11(13)22-12/h5-7H,4H2,1-3H3,(H,17,18,21)

InChI Key

UCIYFRVZJMPUAT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which exhibit diverse pharmacological activities. Below is a systematic comparison with structurally analogous compounds, focusing on synthetic yields , physical properties , and substituent effects (Table 1).

Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives

Compound ID & Structure Yield (%) Melting Point (°C) Key Substituents
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (Target Compound) N/A N/A Chromene-2-carboxamide, 5/7-dimethyl, ethylsulfanyl-thiadiazole
5g: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 78 168–170 Phenoxyacetamide, ethylthio-thiadiazole, isopropyl/methyl substituents
5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 74 132–134 Chlorobenzylthio-thiadiazole, isopropyl/methylphenoxyacetamide
5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 88 133–135 Benzylthio-thiadiazole, isopropyl/methylphenoxyacetamide
5l: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 68 138–140 Ethylthio-thiadiazole, methoxyphenoxyacetamide

Key Observations

Synthetic Yields :

  • The target compound’s yield is unspecified in available data, but derivatives like 5h (88% yield) demonstrate that benzylthio substituents on the thiadiazole ring enhance synthetic efficiency compared to ethylthio (e.g., 5g : 78%) or chlorobenzylthio (5e : 74%) groups .

Melting Points: The ethylthio-substituted 5g exhibits a higher melting point (168–170°C) than benzylthio (5h: 133–135°C) or chlorobenzylthio (5e: 132–134°C) analogs, likely due to reduced steric hindrance and stronger intermolecular interactions . The target compound’s chromene-carboxamide backbone may further elevate its melting point compared to phenoxyacetamide derivatives, though experimental data is lacking.

Chromene vs. Phenoxyacetamide Backbones: The chromene-carboxamide scaffold in the target compound offers greater π-conjugation and rigidity than phenoxyacetamide derivatives (e.g., 5e, 5g), which may influence binding affinity in biological targets .

Biological Relevance: While biological data for the target compound is unavailable, structurally related phenoxyacetamide-thiadiazoles (e.g., 5e, 5g) have shown antimicrobial and anti-inflammatory activities, suggesting the chromene hybrid may exhibit enhanced or novel pharmacological profiles .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O3SC_{14}H_{14}N_4O_3S with a molecular weight of approximately 318.35 g/mol. The structure features a coumarin core linked to a thiadiazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activity. A study demonstrated that various thiadiazole derivatives showed significant antibacterial effects against strains such as E. coli and Pseudomonas aeruginosa . The incorporation of the ethylsulfanyl group in this compound may enhance its antimicrobial efficacy.

Antioxidant Properties

Thiadiazole derivatives have also been reported to possess antioxidant activities. This property is crucial in combating oxidative stress-related diseases. The antioxidant mechanism often involves the scavenging of free radicals and the modulation of oxidative stress pathways.

Acetylcholinesterase Inhibition

Compounds with a coumarin core have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating Alzheimer's disease. For example, related compounds have shown promising AChE inhibitory activity with IC50 values as low as 2.7 µM . The presence of the thiadiazole moiety in our compound suggests it may also exhibit similar AChE inhibitory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as AChE and various microbial enzymes.
  • Free Radical Scavenging : Its structure allows interaction with free radicals, reducing oxidative damage.
  • Modulation of Signaling Pathways : Thiadiazole derivatives can influence various signaling pathways related to inflammation and cell survival.

Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized several thiadiazole derivatives and evaluated their biological activities. Among them, compounds similar to this compound exhibited notable antibacterial and antifungal properties .

Study 2: Acetylcholinesterase Inhibition

Another study focused on coumarin-thiadiazole hybrids demonstrated that these compounds could effectively inhibit AChE activity. The binding interactions were elucidated through molecular docking studies, highlighting the potential therapeutic applications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, Pseudomonas
AntioxidantScavenging free radicalsGeneral knowledge
AcetylcholinesteraseIC50 value around 2.7 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.